molecular formula C17H25FN2O2 B12445352 1-Boc-3-(3-fluoro-benzylamino)-piperidine CAS No. 887584-89-6

1-Boc-3-(3-fluoro-benzylamino)-piperidine

Katalognummer: B12445352
CAS-Nummer: 887584-89-6
Molekulargewicht: 308.4 g/mol
InChI-Schlüssel: PKADNTNWLFEQPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Boc-3-(3-fluoro-benzylamino)-piperidine (CAS: 887587-52-2) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3-fluoro-benzylamino substituent at the 3-position. Its molecular formula is C₁₈H₂₇FN₂O₂, with a molecular weight of 322.42 g/mol . This compound is widely utilized as an intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological disorders, such as acetylcholinesterase (AChE) and β-secretase (BACE-1) inhibitors. The Boc group enhances solubility and stability during synthetic processes, while the fluorinated benzyl moiety contributes to improved metabolic stability and binding affinity in target enzymes .

Eigenschaften

IUPAC Name

tert-butyl 3-[(3-fluorophenyl)methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-9-5-8-15(12-20)19-11-13-6-4-7-14(18)10-13/h4,6-7,10,15,19H,5,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKADNTNWLFEQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50723090
Record name tert-Butyl 3-{[(3-fluorophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887584-89-6
Record name tert-Butyl 3-{[(3-fluorophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(3-fluoro-benzylamino)-piperidine typically involves the following steps:

    Protection of Piperidine: The piperidine ring is protected using a tert-butoxycarbonyl (Boc) group to form Boc-piperidine.

    Nucleophilic Substitution: The protected piperidine undergoes nucleophilic substitution with 3-fluorobenzylamine to introduce the fluorobenzylamino group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

  • Use of automated reactors for precise control of reaction parameters.
  • Purification techniques such as crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

1-Boc-3-(3-fluoro-benzylamino)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorobenzylamino group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

It appears that "1-Boc-3-(3-fluoro-benzylamino)-piperidine" was mentioned with a typo in the query, as the correct name is "1-Boc-3-(4-fluoro-benzylamino)-piperidine".

Here's what the search results provide about the applications of compounds containing piperidine:

Scientific Research Applications
Piperidine Derivatives as Antibacterial Agents:*
Compounds containing piperidine are effective as antibacterial agents . Derivatives can be used to treat bacterial infections in warm-blooded animals by inhibiting bacterial DNA gyrase . One such compound is 2-((3?,4?)-4-[[(3,4-dichloro-5-methyl-1?-pyrrol-2-yl)carbonyl]amino]-3- fluoropiperidin-1-yl)-1,3-thiazole-5-carboxylic acid . Pharmaceutical compositions can be created using piperidine compounds, along with a pharmaceutically acceptable diluent or carrier .

Benzoylpiperidine as a Monoacylglycerol Lipase (MAGL) Inhibitor:
Benzoylpiperidine derivatives show promise as reversible MAGL inhibitors with antiproliferative activity against human breast and ovarian cancer cells . Studies have shown that modifying benzoylpiperidine can lead to more potent MAGL inhibitors . For example, benzoylpiperidine 20, which contains an i-propyl group in the para position of the benzoyl moiety and a fluorine atom in the para position of the phenolic group, is a potent reversible inhibitor with an IC50 value of 80 nM on the isolated enzyme . It also inhibits the cell growth of different human breast, ovarian, and colorectal cancer cells . Further modification of benzoylpiperidines has led to the creation of diarylsulfide derivatives with low nanomolar IC50 values and remarkable antiproliferative activity against a panel of nine different cancer cells .

Pyrimidine Compounds with IKKε and TBK1 Kinase Inhibition Activity:
Pyrimidine compounds that can be used to treat diseases linked to irregular activity of the protein kinases IKKε and/or TBK-1 have been developed . IKKε (also known as IKK3 or IKKi) and TBK-1 (TANK Binding Kinase-1) are protein kinases involved in cell functions such as signal transduction, transcriptional regulation, cell motility, and cell division . Aberrant activity of these kinases can contribute to disease states, including cancer . IKKε is overexpressed in breast and ovarian cancer, and its inhibition can induce cell death . Inhibitors of IKKε may be effective in treating certain cancers because IKKε inhibits tumor suppressors FOX03a and CYLD .

3,3-difluoro-piperidine derivatives as NR2B NMDA receptor
3,3-difluoro-piperidine derivatives can be used as NR2B NMDA receptor .

Wirkmechanismus

The mechanism of action of 1-Boc-3-(3-fluoro-benzylamino)-piperidine involves its interaction with specific molecular targets and pathways. The fluorobenzylamino group may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Key Piperidine Derivatives

Compound Name Substituents at 3-Position Molecular Weight (g/mol) Key Applications/Findings
1-Boc-3-(3-fluoro-benzylamino)-piperidine 3-fluoro-benzylamino 322.42 Intermediate for AChE/BACE-1 inhibitors
1-Boc-3-[1-(4-fluorobenzyl)-1H-benzimidazol-2-ylamino]-piperidine 4-fluorobenzyl-benzimidazole 435.50 Potential kinase inhibitor scaffold
1-Boc-3-(methylamino)piperidine Methylamino 186.28 Precursor for chiral stationary phases
1-Boc-3-(hydroxymethyl)piperidine Hydroxymethyl 217.29 Synthetic intermediate for fluorinated drugs
1-Boc-3-amino-3-trifluoromethylpiperidine Trifluoromethyl + amino 276.23 Building block for CNS-targeting molecules

Piperidine vs. Morpholine Derivatives

Replacing the piperidine ring with morpholine (e.g., compounds 4–5 vs. 1–3 in ) significantly reduces AChE inhibitory activity. For example:

  • Piperidine derivatives (e.g., 1-Boc-3-(3-fluoro-benzylamino)-piperidine analogs): Exhibit strong interactions with AChE residues Trp84, Tyr334, and Ser122, leading to IC₅₀ values comparable to galantamine .
  • Morpholine derivatives : Lose critical interactions with Ser122 and Trp279, resulting in 10–20-fold weaker activity .

Impact of Fluorination

Fluorination at the benzyl position (e.g., 3-fluoro vs. non-fluorinated analogs) enhances metabolic stability and binding affinity. For instance:

  • 3-fluoro-benzylamino substituent: Improves hydrophobic interactions with AChE’s peripheral anionic site (PAS) .
  • Non-fluorinated analogs: Show faster hepatic clearance in preclinical models .

Steric and Electronic Effects

  • Steric Hindrance: Bulky substituents (e.g., trifluoromethyl in 1-Boc-3-amino-3-trifluoromethylpiperidine) increase molecular weight but may reduce enzymatic binding due to steric clashes. Compounds like 25–26 () with bulky N-benzyl groups exhibit poor AChE inhibition .
  • Electronic Effects: Electron-withdrawing groups (e.g., -CF₃) in 1-Boc-4-cyano-4-(3-CF₃-phenyl)piperidine () modulate electron density, affecting reactivity in cross-coupling reactions.

Piperidine vs. Piperazine Rings

Replacing piperidine with piperazine (e.g., compounds I vs. II in ) introduces an additional nitrogen atom, altering electronic properties while maintaining similar crystallographic parameters. Piperazine derivatives often exhibit improved solubility but reduced blood-brain barrier penetration compared to piperidine analogs .

Structure-Activity Relationship (SAR) Insights

Piperidine Core Essential : The piperidine ring is critical for AChE inhibition, as morpholine or piperazine substitutions reduce activity .

Fluorination Optimizes Binding : Fluorine at the 3-position of the benzyl group enhances PAS interactions without introducing metabolic liabilities .

Boc Group Flexibility: The Boc group is non-negotiable for synthetic stability but can be replaced post-synthesis to modulate pharmacokinetics .

Biologische Aktivität

1-Boc-3-(3-fluoro-benzylamino)-piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-Boc-3-(3-fluoro-benzylamino)-piperidine has the following chemical characteristics:

Property Details
Molecular Formula C18H27FN2O2
Molecular Weight 320.43 g/mol
IUPAC Name 1-Boc-3-(3-fluoro-benzylamino)-piperidine

The compound features a piperidine ring substituted with a Boc (tert-butyloxycarbonyl) group and a 3-fluorobenzylamino moiety, which contributes to its biological activity.

Synthesis

The synthesis of 1-Boc-3-(3-fluoro-benzylamino)-piperidine typically involves the following steps:

  • Protection of Amine: The amine group on piperidine is protected using a Boc group.
  • Substitution Reaction: The protected piperidine is reacted with 3-fluorobenzylamine under controlled conditions.
  • Deprotection: The Boc group is removed to yield the final product.

Anticancer Properties

Research has indicated that compounds similar to 1-Boc-3-(3-fluoro-benzylamino)-piperidine exhibit notable anticancer activities. For instance, studies have shown that derivatives with similar structures can inhibit the proliferation of cancer cells, as demonstrated in various assays:

Cell Line IC50 (µM)
MDA-MB-231 (Breast)19.9
OVCAR-3 (Ovarian)9.28

These results suggest that the presence of fluorinated aromatic groups enhances the anticancer activity of piperidine derivatives .

The mechanism by which 1-Boc-3-(3-fluoro-benzylamino)-piperidine exerts its biological effects is still under investigation. However, preliminary studies suggest it may act through:

  • Enzyme Inhibition: Compounds in this class may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation: Interaction with specific receptors could alter signaling pathways critical for tumor growth.

Study on Antiproliferative Activity

A study conducted on various piperidine derivatives, including 1-Boc-3-(3-fluoro-benzylamino)-piperidine, demonstrated significant antiproliferative effects across multiple cancer cell lines. The research employed cell viability assays and molecular docking studies to elucidate the binding interactions between the compounds and their targets.

In Vivo Efficacy

In vivo studies using animal models have shown that similar compounds can reduce tumor growth significantly when administered at specific dosages. For example, in a mouse model of breast cancer, treatment with a related piperidine derivative resulted in a marked decrease in tumor size compared to controls .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-Boc-3-(3-fluoro-benzylamino)-piperidine, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via Boc-protection of the piperidine nitrogen, followed by benzylamine substitution. For example, in a patent synthesis (Example 304), 1-Boc-3-(aminomethyl)piperidine was reacted with a fluorinated benzyl halide under nucleophilic substitution conditions. Characterization involves LC-MS (e.g., molecular ion peak at m/z 453.2 [M+H]⁺) and NMR to confirm regioselectivity and Boc-deprotection efficiency .
  • Optimization : Adjust reaction parameters (solvent polarity, temperature) to improve yields. Use TLC or HPLC to monitor reaction progress.

Q. How does Boc protection influence the stability and reactivity of the piperidine nitrogen during synthesis?

  • Mechanistic Insight : The tert-butoxycarbonyl (Boc) group shields the amine from undesired side reactions (e.g., oxidation or alkylation) while maintaining compatibility with acidic/basic conditions. Deprotection is achieved via trifluoroacetic acid (TFA) or HCl in dioxane, critical for subsequent functionalization steps .
  • Validation : Compare FT-IR spectra before/after deprotection to confirm Boc removal (disappearance of C=O stretch at ~1680 cm⁻¹).

Q. What analytical techniques are essential for purity assessment of 1-Boc-3-(3-fluoro-benzylamino)-piperidine?

  • Techniques :

  • HPLC : Quantify purity using reverse-phase C18 columns (e.g., 95% purity threshold).
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 453.2) and detect impurities.
  • Elemental Analysis : Validate C, H, N composition against theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for piperidine derivatives like 1-Boc-3-(3-fluoro-benzylamino)-piperidine?

  • Approach : Use QSAR models to correlate structural features (e.g., fluorine substitution, Boc steric effects) with activity. For example, in silico studies on phenyl piperidine derivatives revealed that electron-withdrawing groups (e.g., -F) enhance serotonin transporter (SERT) inhibition (pIC₅₀ values). Cross-validate experimental IC₅₀ data with computational predictions to address discrepancies .
  • Case Study : Compare binding affinity assays (e.g., radioligand displacement) with molecular docking results targeting kinases or GPCRs .

Q. What strategies optimize the pharmacokinetic profile of 1-Boc-3-(3-fluoro-benzylamino)-piperidine derivatives?

  • ADMET Modeling : Use software like ADMET Predictor™ to assess logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. For example, fluorination improves metabolic stability by reducing CYP2D6-mediated oxidation .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl) to enhance solubility without compromising Boc protection efficiency .

Q. How can structure-activity relationship (SAR) studies guide the design of novel analogs with enhanced CNS activity?

  • Methodology :

  • Synthetic Libraries : Prepare analogs with variations in benzylamine substituents (e.g., 4-fluoro vs. 3-fluoro) and evaluate inhibitory effects on neurotransmitter uptake.
  • Biological Assays : Test membrane permeability (PAMPA-BBB) and neuroprotective activity in models of Parkinson’s disease .
    • Key Finding : A 3-fluoro substitution on the benzyl group may enhance σ-receptor affinity, as seen in related spiro-piperidine scaffolds .

Q. What are the challenges in scaling up synthesis while minimizing environmental impact?

  • Waste Management : Implement green chemistry principles, such as catalytic methods (e.g., Pd/C for hydrogenation) to reduce heavy metal residues. Analyze waste streams for fluorinated byproducts (e.g., 3-fluorobenzyl chloride) using GC-MS .
  • Process Optimization : Transition from batch to flow chemistry for safer handling of Boc-deprotection reagents (e.g., TFA) .

Q. How can in silico methods predict off-target interactions of 1-Boc-3-(3-fluoro-benzylamino)-piperidine?

  • Virtual Screening : Use SwissTargetPrediction to identify potential off-targets (e.g., voltage-gated ion channels or oxidoreductases). For example, LAS-251 (a piperidine derivative) showed antitumor activity via kinase inhibition, confirmed by PASS algorithm predictions .
  • Validation : Cross-reference with experimental kinase profiling assays (e.g., Eurofins Panlabs® panel).

Methodological Tables

Table 1 : Key Physicochemical Properties of 1-Boc-3-(3-fluoro-benzylamino)-piperidine

PropertyValueMethod/Reference
Molecular FormulaC₂₀H₂₀ClF₃N₆OLC-MS
Molecular Weight453.2 g/molHRMS
LogP (Predicted)3.2 ± 0.3ADMET Predictor™
Solubility (PBS, pH 7.4)12 µMPAMPA

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

ByproductSourceMitigation
3-Fluorobenzyl chlorideIncomplete substitutionReflux in DMF
De-Boc impuritiesPremature deprotectionUse anhydrous conditions

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.